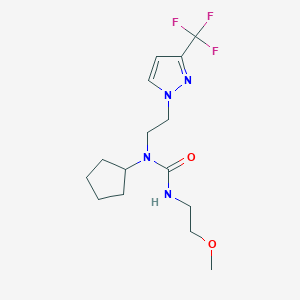

1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

説明

This urea derivative features a cyclopentyl group and a 2-methoxyethyl substituent on one nitrogen of the urea core, while the other nitrogen is linked via an ethyl chain to a 3-(trifluoromethyl)-substituted pyrazole ring. The methoxyethyl group may improve solubility compared to purely hydrophobic substituents .

特性

IUPAC Name |

1-cyclopentyl-3-(2-methoxyethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F3N4O2/c1-24-11-7-19-14(23)22(12-4-2-3-5-12)10-9-21-8-6-13(20-21)15(16,17)18/h6,8,12H,2-5,7,9-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYIDVYRMXQJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and biological activities, particularly focusing on its antimicrobial and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of 1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is , with a molecular weight of 348.36 g/mol. The structure features a urea linkage connected to a pyrazole ring, which is substituted with trifluoromethyl and cyclopentyl groups. This unique configuration may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃F₃N₄O₂ |

| Molecular Weight | 348.36 g/mol |

| CAS Number | 2034293-05-3 |

| Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have demonstrated that compounds in the pyrazole class, including derivatives of urea like 1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, exhibit significant antimicrobial properties. For example, research has shown that pyrazolyl-ureas can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.25 μg/mL, indicating potent antibacterial effects .

Case Study: Antimicrobial Evaluation

In a comparative study, several derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with trifluoromethyl and chloro substituents displayed enhanced activity against S. aureus, with MIC values ranging from 1 to 2 μg/mL for selected compounds .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound 6b | 1 | S. aureus |

| Compound 7a | 0.25 | S. aureus |

| Compound 6h | 2 | E. coli |

Enzyme Inhibition

The compound also shows potential as an inhibitor of human carbonic anhydrase (hCA), which plays a vital role in various physiological processes. Inhibitors of hCA are significant in treating conditions such as glaucoma and edema. Pyrazole-based ureas have been identified as effective hCA inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Physical Properties

The following table summarizes key structural differences and inferred properties:

Key Observations:

- Pyrazole Substitutions : The target compound’s 3-trifluoromethyl pyrazole contrasts with BTP2’s 3,5-bis(trifluoromethyl) group, which may enhance electron-withdrawing effects but increase steric hindrance .

- Linker Flexibility : The ethyl chain in the target compound provides greater conformational flexibility compared to the methylene linker in 9a .

- Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility relative to 9a’s phenyl group, which is purely hydrophobic .

Pharmacological Implications

- Metabolic Stability : The trifluoromethyl group in the target compound may reduce oxidative metabolism compared to 9a’s methyl group, extending half-life .

Q & A

Basic: What synthetic strategies are effective for constructing the urea and pyrazole moieties in this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and urea formation. For the pyrazole ring, a base-catalyzed nucleophilic reaction (e.g., using K₂CO₃) between 5-chloro-3-methylpyrazole derivatives and phenol analogs is effective . The urea moiety can be formed via carbodiimide-mediated coupling or reaction of isocyanates with amines. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.

- Catalyst use : Tertiary amines (e.g., triethylamine) improve urea bond formation efficiency.

Validation : Monitor intermediates via TLC and characterize using / NMR to confirm regioselectivity and purity .

Advanced: How can X-ray crystallography resolve structural ambiguities in the trifluoromethyl-pyrazole-urea conformation?

Methodological Answer:

Single-crystal X-ray diffraction is critical for confirming the stereochemistry and non-covalent interactions (e.g., hydrogen bonding) in the urea linkage. Key steps include:

- Crystallization : Use slow vapor diffusion with solvents like dichloromethane/hexane.

- Data collection : At 100 K to minimize thermal motion artifacts .

- Parameters : Focus on the R factor (<0.07) and data-to-parameter ratio (>15:1) to ensure reliability .

Example : In analogous urea derivatives, the urea carbonyl forms hydrogen bonds with adjacent NH groups, stabilizing a planar conformation . For the trifluoromethyl group, electron density maps confirm its orientation and steric effects on pyrazole ring planarity .

Advanced: What computational approaches predict the compound’s binding affinity to kinase targets, and how do electronic effects of the trifluoromethyl group influence docking?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions with ATP-binding pockets.

- DFT calculations : Analyze the trifluoromethyl group’s electron-withdrawing effects on pyrazole ring aromaticity and charge distribution .

Case Study : For similar urea-based kinase inhibitors, the trifluoromethyl group enhances binding via hydrophobic interactions and fluorine-mediated hydrogen bonding. MD simulations (200 ns) can assess conformational stability in solvated systems .

Basic: What spectroscopic and chromatographic techniques are optimal for purity assessment and structural validation?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%).

- NMR : NMR quantifies trifluoromethyl group integrity, while 2D NMR (e.g., HSQC) resolves overlapping signals in the cyclopentyl region .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.

Advanced: How does the 2-methoxyethyl substituent affect solubility and metabolic stability, and what in vitro models validate these properties?

Methodological Answer:

- Solubility : Measure logP via shake-flask method (expected ~2.5–3.0 due to hydrophilic methoxy group).

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion over 60 minutes.

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability) .

Advanced: How can process engineering (e.g., membrane separation) improve yield in large-scale synthesis?

Methodological Answer:

- Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes unreacted intermediates post-urea formation .

- Process simulation : Aspen Plus models optimize solvent recovery and reduce waste. Key parameters include temperature gradients and reflux ratios .

Case Study : Pilot-scale reactions achieved 78% yield (vs. 65% in batch) using continuous flow reactors with in-line IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。